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molecular formula C8H10BrNS B8598043 2-Bromo-5-isopropylsulfanyl-pyridine

2-Bromo-5-isopropylsulfanyl-pyridine

Cat. No. B8598043
M. Wt: 232.14 g/mol
InChI Key: XCWNORLDBREHLJ-UHFFFAOYSA-N
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Patent
US09096584B2

Procedure details

DMF (5 mL) was added slowly to a stirred mixture of 5-isopropylsulfanylpyridin-2-ol (765.8 mg, 4.525 mmol) and POBr3 (5.189 g, 18.10 mmol) at ambient temperature. After 10 minutes, the reaction mixture was warmed to 95° C. for 1 hour. The reaction mixture was cooled to ambient temperature and quenched by the slow addition of ice. The aqueous layer was extracted with EtOAc (×3) and the combined organics washed with saturated aqueous NaHCO3 (×3), brine (×1), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 80 g column, eluting with 0 to 20% EtOAc/Petroleum Ether, loaded in DCM) to give the sub-title product as an off-white solid (661 mg, 63% Yield, 65% purity). 1H NMR (400.0 MHz, DMSO) δ 1.24 (d, J=6.8 Hz, 6H), 3.58 (sept, 1H), 7.62 (d, J=8.0 Hz, 1H), 7.78 (dd, J=2.6, 8.4 Hz, 1H) and 8.37 (d, J=2.5 Hz, 1H) ppm; MS (ES+) 231.7.
Quantity
765.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5.189 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[CH:6]=[CH:7][C:8](O)=[N:9][CH:10]=1)([CH3:3])[CH3:2].P(Br)(Br)([Br:14])=O>CN(C=O)C>[Br:14][C:8]1[CH:7]=[CH:6][C:5]([S:4][CH:1]([CH3:3])[CH3:2])=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
765.8 mg
Type
reactant
Smiles
C(C)(C)SC=1C=CC(=NC1)O
Name
Quantity
5.189 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×3)
WASH
Type
WASH
Details
the combined organics washed with saturated aqueous NaHCO3 (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ISCO Companion™, 80 g column, eluting with 0 to 20% EtOAc/Petroleum Ether, loaded in DCM)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1)SC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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